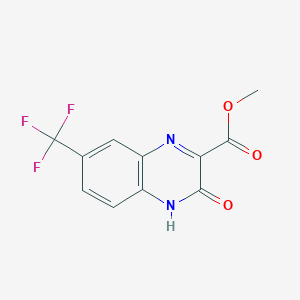

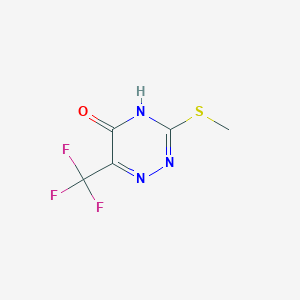

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールは、トリアジン誘導体のクラスに属する化学化合物です。この化合物は、トリアジン環に結合したトリフルオロメチル基、メチルチオ基、ヒドロキシル基の存在によって特徴付けられます。トリフルオロメチル基は、その電子求引性で知られており、化合物の化学的挙動と反応性に大きな影響を与える可能性があります。メチルチオ基の存在は、さまざまな化学反応における化合物の汎用性を高めます。

2. 製法

合成経路と反応条件

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールの合成は、いくつかの合成経路を通じて達成できます。 一般的な方法の1つは、可視光照射下でトリフルオロメチルフェニルスルホンなどのトリフルオロメチル化剤を用いた、適切な前駆体(トリアジン誘導体など)のトリフルオロメチル化によるものです 。反応条件は通常、電子ドナー-アクセプター錯体の形成を含み、これは単電子移動反応を経て、目的のトリフルオロメチル化を達成します。

工業的生産方法

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターと高度な触媒システムの使用により、生産プロセスの効率を高めることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a triazine derivative, using trifluoromethylating agents like trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions typically involve the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

反応の種類

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールは、さまざまな種類の化学反応を受けます。これらには以下が含まれます。

酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応は、化合物を対応するチオール誘導体に変換することができます。

置換: トリフルオロメチル基とメチルチオ基は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。反応条件は、目的の生成物と実施される特定の反応に応じて異なる場合があります。

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、および元の化合物のさまざまな置換誘導体などがあります。

4. 科学研究における用途

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールには、いくつかの科学研究の用途があります。これらには以下が含まれます。

化学: この化合物は、より複雑な分子の合成における構成要素として、およびさまざまな有機変換における試薬として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について研究されています。

医学: この化合物は、特に改善された有効性と安全性プロファイルを備えた新しい医薬品の設計における医薬品開発における潜在的な用途について調査されています。

工業: その独自の化学的特性が有利な農薬、材料科学、およびその他の産業用途の開発に使用されています。

科学的研究の応用

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the development of agrochemicals, materials science, and other industrial applications where its unique chemical properties are advantageous.

作用機序

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。トリフルオロメチル基は、化合物の標的タンパク質または酵素への結合親和性を高めることで、それらの活性を調節することができます。メチルチオ基はレドックス反応に関与し、化合物の生物学的効果にさらに影響を与えます。ヒドロキシル基は、標的分子と水素結合を形成することで、化合物が標的と相互作用する安定性を高めることができます。

類似化合物との比較

類似化合物

6-(トリフルオロメチル)フェナントリジン: この化合物はまた、トリフルオロメチル基を含み、そのラジカルトリフルオロメチル化反応で知られています.

トリフルオロメチルフェニルスルホン: さまざまな化学反応におけるトリフルオロメチル化剤として使用されています.

独自性

6-(トリフルオロメチル)-3-(メチルチオ)-1,2,4-トリアジン-5-オールは、トリフルオロメチル基、メチルチオ基、ヒドロキシル基の組み合わせにより独特であり、これらは独特の化学的および生物学的特性を与えます。これらの基の存在により、この化合物はさまざまな化学反応に関与し、さまざまな生物学的活性を示すため、科学研究および産業用途における貴重な化合物となっています。

特性

分子式 |

C5H4F3N3OS |

|---|---|

分子量 |

211.17 g/mol |

IUPAC名 |

3-methylsulfanyl-6-(trifluoromethyl)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C5H4F3N3OS/c1-13-4-9-3(12)2(10-11-4)5(6,7)8/h1H3,(H,9,11,12) |

InChIキー |

HCRLETWUKXZZCQ-UHFFFAOYSA-N |

正規SMILES |

CSC1=NN=C(C(=O)N1)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)

![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)

![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)

![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)